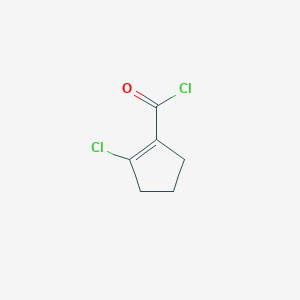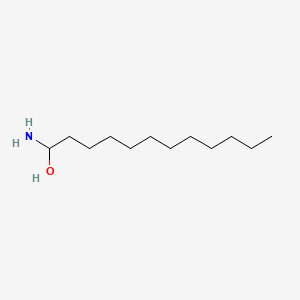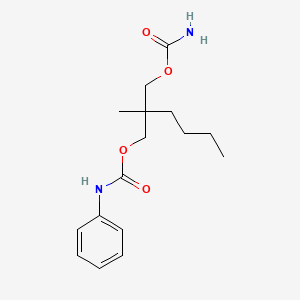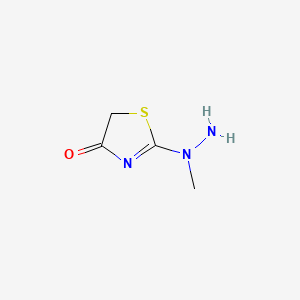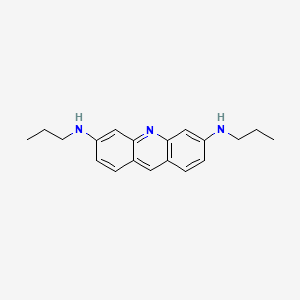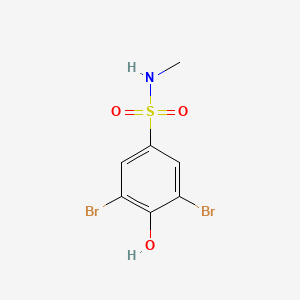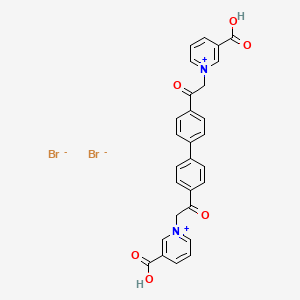
1,1-Dinitroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dinitroethene is a chemical compound known for its energetic properties. It is a nitroalkene, which means it contains nitro groups attached to an ethene backbone. This compound is of interest due to its potential applications in various fields, including explosives and propellants. Its structure and properties make it a subject of study for researchers aiming to develop new materials with high energy and low sensitivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dinitroethene typically involves nitration reactions. One common method is the nitration of ethene derivatives. For example, the nitration of tetrahalogen ethene can lead to the formation of this compound. Another method involves the reaction of acetamidine hydrochloride with dicarbonyl dichloride, followed by nitration using nitric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes. These processes are designed to ensure high yields and purity of the final product. The use of mixed acids (sulfuric and nitric acids) at controlled temperatures is a common approach in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dinitroethene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dinitro compounds with additional oxygen atoms.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated nitroalkenes.
Applications De Recherche Scientifique
1,1-Dinitroethene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other energetic materials.
Biology: Studied for its potential effects on biological systems, although its primary use is in chemistry.
Medicine: Limited applications, mainly in the study of its toxicological properties.
Industry: Used in the production of explosives and propellants due to its high energy content and stability.
Mécanisme D'action
The mechanism of action of 1,1-Dinitroethene involves its decomposition and the release of energy. The nitro groups play a crucial role in this process. Upon decomposition, the compound undergoes a series of reactions that release gases such as nitrogen dioxide and carbon dioxide. These reactions are highly exothermic, contributing to the compound’s energetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diamino-2,2-dinitroethene (FOX-7): Known for its high energy and low sensitivity.
1,3,5-Trinitro-1,3,5-triazinane (RDX): A widely used explosive with high detonation velocity.
Cyclotetramethylenetetranitramine (HMX): Another high-energy explosive with similar properties to RDX.
Uniqueness
1,1-Dinitroethene is unique due to its specific structure, which allows for a balance between high energy and stability. Unlike some other nitro compounds, it has a relatively low sensitivity to impact and friction, making it safer to handle and use in various applications .
Propriétés
Numéro CAS |
34238-14-7 |
|---|---|
Formule moléculaire |
C2H2N2O4 |
Poids moléculaire |
118.05 g/mol |
Nom IUPAC |
1,1-dinitroethene |
InChI |
InChI=1S/C2H2N2O4/c1-2(3(5)6)4(7)8/h1H2 |
Clé InChI |
JAEMWNGTMVISQW-UHFFFAOYSA-N |
SMILES canonique |
C=C([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


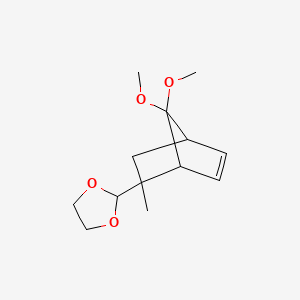
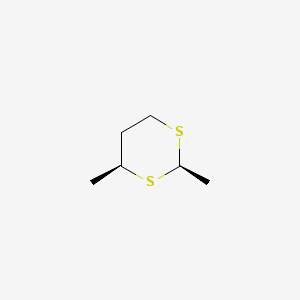
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
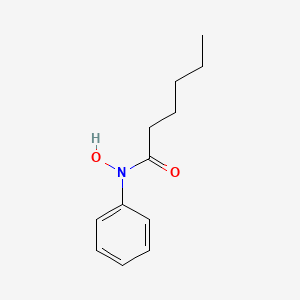
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)

